molecular formula C5H10N2O2 B1214828 Nitrosopiperidinol CAS No. 55556-93-9

Nitrosopiperidinol

Cat. No. B1214828
CAS RN: 55556-93-9
M. Wt: 130.15 g/mol
InChI Key: DLRQZSOHVPOGGS-UHFFFAOYSA-N
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Patent
US08153807B2

Procedure details

Add a solution of sodium nitrite (13.8 g, 200 mmol) in water (40 mL) to 4-hydroxy piperidine (10.1 g, 100 mmol) in water (20 mL). Cool the mixture to 0° C. on an ice bath. Add acetic acid (8.6 mL, 150 mmol) dropwise over 20 minutes. After the addition, continue stirring at 0° C. for 30 minutes, slowly warm up to room temperature and stir at room temp for 5 hours. Add sodium carbonate (15.9 g, 150 mmol) in portion to quench the acid. Extract the reaction with ethyl acetate (3×60 mL), combine the organic, dry over sodium sulfate, filter and concentrate to afford the desired product as yellow oil. Yield: 12.9 g, (98%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
15.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[OH:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.C(O)(=O)C.C(=O)([O-])[O-].[Na+].[Na+]>O>[N:1]([N:9]1[CH2:10][CH2:11][CH:6]([OH:5])[CH2:7][CH2:8]1)=[O:3] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10.1 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
15.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
continue stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
slowly warm up to room temperature
STIRRING
Type
STIRRING
Details
stir at room temp for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
Extract
CUSTOM
Type
CUSTOM
Details
the reaction with ethyl acetate (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=O)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.